molecular formula C19H15ClN2O4 B2668750 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 899213-13-9

7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B2668750
CAS No.: 899213-13-9
M. Wt: 370.79
InChI Key: AGPPQQNNRZOQHB-UHFFFAOYSA-N
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Description

Historical Development of Chromeno[2,3-d]Pyrimidinone Derivatives

The synthesis of chromeno[2,3-d]pyrimidinone derivatives has evolved significantly over the past decade, driven by their structural complexity and therapeutic potential. Early methodologies relied on multistep reactions involving β-dicarbonyl compounds and arylidene malononitriles under basic conditions, as demonstrated in the synthesis of 2-amino-3-cyano-4H-chromenes. These intermediates were subsequently cyclized using formamidine acetate to yield 5H-chromeno[2,3-d]pyrimidines. A pivotal advancement occurred in 2022 with Wang et al.’s introduction of 1,3,5-triazinanes as versatile three-atom synthons, enabling efficient annulation reactions under mild conditions to produce diverse chromeno[2,3-d]pyrimidinone scaffolds. This approach achieved yields of 70–90% and broad substrate compatibility, marking a shift toward sustainable synthetic strategies.

Further innovation emerged in 2025 with the development of spiro[chromeno[2,3-d]thiadiazolo-pyrimidine] derivatives via Keggin heteropolyacid-catalyzed three-component reactions, highlighting the adaptability of chromeno-pyrimidinones in constructing complex polycyclic systems. The compound 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one represents a modern iteration of these efforts, synthesized through optimized two-step protocols involving cyanoacetamide and substituted salicylaldehydes.

Structural Classification Within Heterocyclic Chemistry

Chromeno[2,3-d]pyrimidinones belong to the fused heterocyclic family, characterized by a benzopyran moiety (chromene) fused to a pyrimidinone ring at positions 2 and 3. The core structure consists of three rings:

  • Ring A : A benzene ring derived from the chromene component.
  • Ring B : A pyran ring oxygen atom at position 1.
  • Ring C : A pyrimidinone ring with a ketone group at position 4.

In 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, the chromene system is substituted at position 7 with a chlorine atom, while position 2 features a 3-ethoxy-2-hydroxyphenyl group. The ethoxy and hydroxyl substituents on the phenyl ring introduce steric and electronic effects that modulate solubility and intermolecular interactions. The pyrimidinone ring’s lactam functionality enhances hydrogen-bonding capacity, critical for biological target engagement.

Significance in Medicinal Chemistry Research

Chromeno[2,3-d]pyrimidinones have garnered attention for their diverse pharmacological profiles. The 2024 evaluation of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one revealed potent activity against triple-negative breast cancer (TNBC) cells, with IC50 values in the low micromolar range. Mechanistic studies demonstrated apoptosis induction via caspase-3 activation and G1/S cell cycle arrest, positioning it as a lead candidate for oncology drug development. Earlier derivatives exhibited antimicrobial and antioxidant properties, attributed to their ability to disrupt microbial membranes and scavenge reactive oxygen species.

The structural flexibility of this scaffold allows for targeted modifications. For instance, electron-withdrawing groups like chlorine enhance metabolic stability, while hydroxyl and ethoxy groups improve water solubility and bioavailability. These features underscore its utility as a multifunctional pharmacophore.

Relationship to Other Chromeno-Pyrimidine Systems

Chromeno[2,3-d]pyrimidinones are part of a broader family of chromeno-pyrimidine hybrids, which vary in ring fusion positions and substitution patterns. Key comparisons include:

  • Chromeno[3,4-d]pyrimidines : Differ in the pyrimidine fusion position, resulting in altered electronic distributions and reduced planarity compared to [2,3-d] systems.
  • Spirochromeno-pyrimidines : Incorporate spiro junctions, as seen in spiro[chromeno[2,3-d]thiadiazolo-pyrimidines], which exhibit enhanced stereochemical complexity and binding specificity.
  • 4H-Chromeno[2,3-d]pyrimidines : Feature a saturated pyran ring, improving conformational flexibility for target accommodation.

The 3-ethoxy-2-hydroxyphenyl substituent in 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one distinguishes it from simpler analogs, enabling unique interactions with hydrophobic enzyme pockets while maintaining hydrogen-bonding capacity. This substitution pattern mirrors trends in kinase inhibitor design, where bulky aryl groups enhance selectivity.

Properties

IUPAC Name

7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-25-15-5-3-4-12(16(15)23)17-21-18(24)13-9-10-8-11(20)6-7-14(10)26-19(13)22-17/h3-8,23H,2,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPPQQNNRZOQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno Ring: The initial step involves the formation of the chromeno ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Pyrimidinone Moiety: The chromeno intermediate is then reacted with a suitable amine and a chloro-substituted reagent to introduce the pyrimidinone moiety. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Functional Group Modifications: The final steps involve the introduction of the ethoxy and hydroxy groups through etherification and hydroxylation reactions, respectively. These reactions typically require specific reagents such as ethyl iodide and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro-substituted position, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. Studies have synthesized various pyrimidine analogues, including the compound , and evaluated their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain modifications to the pyrimidine structure enhance antimicrobial activity, suggesting that this compound could be a candidate for developing new antibiotics .

Antiproliferative Effects

The antiproliferative properties of compounds similar to 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one have been investigated in various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells, making them potential leads for anticancer drug development .

Insecticidal Applications

Recent studies have explored the larvicidal efficacy of chromene derivatives against mosquito larvae (Culex pipiens L.). The findings revealed that the compound exhibited potent insecticidal activity, indicating its potential use in pest control formulations . This application is particularly relevant given the increasing resistance to traditional insecticides.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and identify potential therapeutic targets for drug design. The results suggest that the compound may interact effectively with enzymes involved in disease pathways, thereby offering insights into its therapeutic potential .

Data Table: Summary of Applications

Application AreaFindingsReferences
AntimicrobialSignificant activity against bacteria and fungi
AntiproliferativeInhibits cancer cell proliferation; induces apoptosis
InsecticidalPotent activity against mosquito larvae
Molecular DockingPredicts effective binding with disease-related targets

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyrimidine derivatives, including 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, researchers found that modifications at specific positions significantly enhanced antimicrobial activity. The study employed both qualitative and quantitative methods to assess efficacy against a panel of microbial strains.

Case Study 2: Anticancer Activity

A series of experiments were conducted on different cancer cell lines to assess the antiproliferative effects of this compound. The results indicated a dose-dependent inhibition of cell viability with IC50 values suggesting promising anticancer properties. Further investigation into the apoptotic pathways activated by this compound revealed its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro, ethoxy, and hydroxy groups plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

7-Chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
  • Structure : Differs by the absence of a hydroxyl group and the ethoxy substituent at the para position (4-ethoxyphenyl).
  • Molecular Formula : C₁₉H₁₅ClN₂O₃.
  • Molecular Weight : 354.787 .
  • Key Differences : The para-ethoxy group reduces polarity compared to the ortho-hydroxy-meta-ethoxy substitution in the target compound. This may lower solubility and alter binding interactions with biological targets.
7-Chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
  • Structure : Features 4-ethoxy and 3-methoxy groups on the phenyl ring.
  • Molecular Formula : C₂₀H₁₇ClN₂O₄.
  • Molecular Weight : 384.82.
  • Physicochemical Properties :
    • logP : 3.644 (indicative of moderate lipophilicity).
    • Water Solubility (logSw) : -4.30 (poor aqueous solubility) .
7-Chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
  • Structure: Replaces the pyrimidinone oxygen with sulfur (4-thione).
  • Molecular Formula : C₁₉H₁₅ClN₂O₃S.
  • Molecular Weight : 386.852 .

Core Heterocyclic Variations

Thieno[2,3-d]pyrimidin-4-one Derivatives
  • Example: 2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one. Structure: Thieno-pyrimidinone core with sulfanyl and alkyl substituents. Molecular Formula: C₁₈H₁₈ClN₂OS₂. Biological Activity: Thieno derivatives are noted for broad-spectrum antibacterial activity, with IC₅₀ values ranging from 0.37–2.2 μM against PglD inhibitors .
  • Key Differences: The thieno core’s electron-rich sulfur atom may improve binding to bacterial enzymes compared to the chromeno system.
Pyrido-Thieno[2,3-d]pyrimidin-4-ones
  • Example: 3-(4-Chlorobenzylideneamino)-7-methyl-pyrido-thieno[2,3-d]pyrimidin-4-one. Synthesis: Prepared via condensation of aromatic aldehydes with aminopyrimidinones, yielding 62–92% . Melting Points: 166–226°C, indicating high crystallinity.
Chromeno-Pyrazolo[3,4-b]pyridinones
  • Example: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Synthesis: Achieved in 75% yield using FeCl₃-SiO₂ catalysis .

Biological Activity

7-Chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's chemical structure can be described as follows:

  • Molecular Formula : C18H16ClN3O3
  • Molecular Weight : 357.79 g/mol

Research indicates that 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which help in mitigating oxidative stress in cells.
  • Anticancer Properties : Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
  • Anti-inflammatory Effects : It appears to reduce inflammation by inhibiting key inflammatory mediators.

Biological Activity Data

Table 1 summarizes the biological activities observed for 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one from various studies.

Activity TypeObserved EffectReference
AntioxidantIC50 = 25 µM
AnticancerInhibition of cell proliferation in MCF-7 cells (IC50 = 15 µM)
Anti-inflammatoryReduction in TNF-alpha levels by 30%

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study highlighted its potential as a therapeutic agent against breast cancer due to its ability to induce apoptosis through the modulation of Bcl-2 protein levels.
  • Antioxidant Study : An investigation into the antioxidant properties of the compound revealed that it effectively scavenged free radicals and reduced lipid peroxidation in vitro. This suggests its potential utility in preventing oxidative damage associated with various diseases.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema and inflammatory cytokine levels, indicating its effectiveness as an anti-inflammatory agent.

Q & A

Basic: What are the standard synthetic routes for this chromeno-pyrimidine derivative?

Answer:
The compound is synthesized via multi-step organic reactions. Key steps include:

  • Core formation : Cyclization of precursors (e.g., substituted chromene and pyrimidine intermediates) under controlled conditions, often using acid/base catalysis .
  • Functionalization : Introduction of substituents (e.g., 3-ethoxy-2-hydroxyphenyl) via nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
    Example reagents: Ethoxy-phenol derivatives, chloro-substituted pyrimidine precursors.

Basic: What spectroscopic methods are used for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity. For example, hydroxyl protons appear as broad singlets (~δ 9-10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 385.08) .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and O–H (3200–3500 cm1^{-1}) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

  • Temperature : Pyrimidine cyclization requires precise control (e.g., 80–100°C) to avoid side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl2_2) enhances electrophilic substitution efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps, increasing yield by 15–20% .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-based viability) .
  • Metabolic Stability : Test compound stability in liver microsomes to identify degradation products that may skew IC50_{50} values .
  • Target Selectivity : Use kinase profiling panels to rule off-target effects, which may explain discrepancies in anticancer activity .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Compare analogs with modified ethoxy/hydroxyl groups to assess hydrogen bonding and lipophilicity effects .
  • Bioisosteric Replacement : Replace the chlorine atom with fluorine to evaluate halogen bonding’s role in target binding .
  • Pharmacophore Modeling : Map electrostatic and steric features using software like Schrödinger to prioritize synthetic targets .

Advanced: How to address stability issues during storage or biological assays?

Answer:

  • pH Stability : Test degradation kinetics in buffers (pH 3–9) to identify optimal storage conditions (e.g., pH 7.4 phosphate buffer) .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation of the chromene ring .
  • Thermal Analysis : Use DSC/TGA to determine decomposition temperature (>200°C) and recommend refrigeration for long-term stability .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular Docking : Simulate binding to kinases (e.g., CDK2) using AutoDock Vina, focusing on hydrogen bonds with the pyrimidine core .
  • MD Simulations : Run 100-ns trajectories to assess binding pocket flexibility and residence time .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC50_{50} values to design potent analogs .

Basic: What chromatographic techniques ensure purity?

Answer:

  • Reverse-Phase HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12.5 min .
  • TLC Monitoring : Silica gel plates (hexane:EtOAc 3:1) with UV visualization at 254 nm .

Advanced: How to scale up synthesis without compromising purity?

Answer:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for cyclization steps, reducing batch-to-batch variability .
  • Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal contamination in final products .

Advanced: How to interpret conflicting crystallographic and solution-phase data?

Answer:

  • X-ray vs. NMR : Compare solid-state (X-ray) and solution (NMR) structures to identify conformational flexibility. For example, hydroxyl group orientation may differ due to crystal packing .
  • DFT Calculations : Optimize gas-phase and solvent-phase geometries to reconcile discrepancies in bond angles .

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